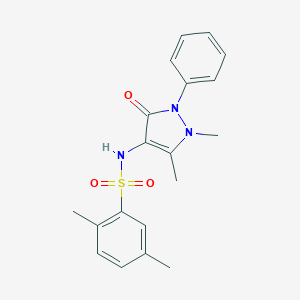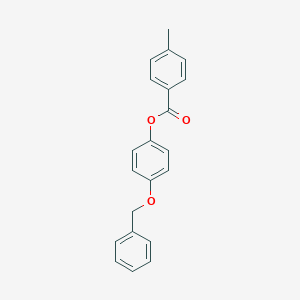![molecular formula C22H25NO3S B281696 4-isopropyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281696.png)
4-isopropyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-isopropyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of 4-isopropyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is not fully understood. However, it is believed to exert its therapeutic effects through the inhibition of specific enzymes or signaling pathways. For example, its anti-inflammatory effects may be due to the inhibition of the NF-κB signaling pathway, while its anti-tumor effects may be due to the inhibition of specific enzymes involved in cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 4-isopropyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, inhibit the aggregation of beta-amyloid peptides, and induce apoptosis in cancer cells. Additionally, this compound has been shown to have antioxidant properties and may help to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-isopropyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide in lab experiments is its potential for therapeutic applications. This compound has shown promising results in various studies and may have potential as a treatment for inflammatory diseases, Alzheimer's disease, and cancer. However, one limitation of using this compound is its limited availability and high cost.
Orientations Futures
There are several future directions for research on 4-isopropyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide. One area of research could focus on further elucidating its mechanism of action and identifying specific enzymes or signaling pathways that it targets. Another area of research could focus on developing more efficient synthesis methods for this compound to increase its availability and reduce its cost. Additionally, further studies could investigate its potential as a treatment for other diseases or conditions, such as autoimmune diseases or neurodegenerative disorders. Overall, continued research on this compound has the potential to lead to new therapeutic treatments and improve human health.
Méthodes De Synthèse
The synthesis of 4-isopropyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide involves a series of chemical reactions. The starting material is 8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-carboxylic acid, which is first converted to its acid chloride using thionyl chloride. The resulting compound is then reacted with 4-isopropylbenzenesulfonamide in the presence of a base such as triethylamine to yield the final product. This synthesis method has been optimized for high yield and purity of the compound.
Applications De Recherche Scientifique
4-isopropyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has been studied for its potential therapeutic applications in various scientific research studies. One study found that this compound has anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines in vitro. Another study showed that it has potential as a treatment for Alzheimer's disease due to its ability to inhibit the aggregation of beta-amyloid peptides. Additionally, this compound has been studied for its potential as an antitumor agent due to its ability to induce apoptosis in cancer cells.
Propriétés
Formule moléculaire |
C22H25NO3S |
|---|---|
Poids moléculaire |
383.5 g/mol |
Nom IUPAC |
N-(8-methyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)-4-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C22H25NO3S/c1-14(2)16-5-8-18(9-6-16)27(24,25)23-17-7-11-22-20(13-17)19-12-15(3)4-10-21(19)26-22/h5-9,11,13-15,23H,4,10,12H2,1-3H3 |
Clé InChI |
BJFVOFPMKZTYKV-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)C(C)C |
SMILES canonique |
CC1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Isopropyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281613.png)
![Isopropyl 2-methyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281615.png)
![Isopropyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281616.png)
![Isopropyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281617.png)
![Isopropyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281618.png)
![N,1-diethyl-2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281622.png)
![4-methyl-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281625.png)
![2,5-dimethyl-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281628.png)

![4-ethyl-N-(4-{[(4-ethylphenyl)sulfonyl]imino}-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281635.png)



